molecular formula C12H18N2O5 B1403668 5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid CAS No. 1251012-71-1

5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid

Cat. No.: B1403668
CAS No.: 1251012-71-1
M. Wt: 270.28 g/mol
InChI Key: CYCCODIXSQULCI-JGVFFNPUSA-N
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Description

5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H18N2O5 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amine groups during peptide synthesis. It interacts with various enzymes and proteins, such as di-tert-butyl dicarbonate and sodium hydroxide, to form stable intermediates that facilitate the synthesis of peptides and other biomolecules . The nature of these interactions involves the formation of covalent bonds with the amine groups, which are later removed under acidic conditions to yield the desired product .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by protecting amine groups during the synthesis of peptides, which are crucial for cell signaling pathways, gene expression, and cellular metabolism . The compound ensures the stability and integrity of peptides during synthesis, thereby facilitating accurate and efficient cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with amine groups. This interaction involves the addition of the tert-butoxycarbonyl group to the amine, forming a stable intermediate that protects the amine from unwanted reactions . The removal of the tert-butoxycarbonyl group under acidic conditions releases the free amine, allowing it to participate in subsequent biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions but can degrade under prolonged exposure to acidic or basic environments . Long-term studies have shown that the compound maintains its protective effects on amine groups, ensuring the stability of synthesized peptides over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects amine groups without causing adverse effects . At high doses, it may lead to toxicity and adverse reactions, such as inflammation and tissue damage . These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes without compromising safety.

Metabolic Pathways

This compound is involved in metabolic pathways that include the interaction with enzymes such as di-tert-butyl dicarbonate and sodium hydroxide . These interactions facilitate the formation of stable intermediates that are crucial for the synthesis of peptides and other biomolecules . The compound’s involvement in these pathways ensures the efficient production of desired products while maintaining the integrity of the reactants.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, ensuring its availability for biochemical reactions . The compound’s distribution within cells and tissues is crucial for its effective function in protecting amine groups during peptide synthesis.

Subcellular Localization

The subcellular localization of this compound is directed by targeting signals and post-translational modifications . These signals ensure that the compound is directed to specific compartments or organelles where it can exert its protective effects on amine groups . The precise localization of the compound within cells is essential for its role in facilitating accurate and efficient biochemical reactions.

Properties

CAS No.

1251012-71-1

Molecular Formula

C12H18N2O5

Molecular Weight

270.28 g/mol

IUPAC Name

(3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6,7,7a-tetrahydro-3aH-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H18N2O5/c1-12(2,3)18-11(17)14-5-4-8-7(6-14)9(10(15)16)13-19-8/h7-8H,4-6H2,1-3H3,(H,15,16)/t7-,8+/m0/s1

InChI Key

CYCCODIXSQULCI-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)C(=NO2)C(=O)O

SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)C(=NO2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)C(=NO2)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid
Reactant of Route 2
5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid
Reactant of Route 3
5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid
Reactant of Route 5
5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid

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